molecular formula C38H56N6O7S B1383586 Ac-Val-Tyr-Leu-Lys-Ala-SBzl CAS No. 320349-22-2

Ac-Val-Tyr-Leu-Lys-Ala-SBzl

Cat. No.: B1383586
CAS No.: 320349-22-2
M. Wt: 741 g/mol
InChI Key: HHWVTOCPBXNJLB-FBUQYSLZSA-N
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Description

“Ac-Val-Tyr-Leu-Lys-Ala-SBzl” is a peptide with the sequence this compound . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . It is also used as a KSHV protease substrate for the development of a high throughput colorimetric assay for inhibitor screening .


Molecular Structure Analysis

The molecular formula of “this compound” is C₃₈H₅₆N₆O₇S . Its molecular weight is approximately 740.97 g/mol .

Scientific Research Applications

Overview of Peptide Chemistry

The peptide Ac-Val-Tyr-Leu-Lys-Ala-SBzl is a synthetic peptide with potential applications in scientific research, notably in the study of peptide structure and function, and its interactions within biological systems. This section provides insights into the relevance of peptides similar to this compound in scientific research, focusing on their synthesis, biological activities, and potential therapeutic applications.

  • Peptide Synthesis and Structure-Activity Relationships : Initial research into peptide chemistry involved the synthesis of peptides to study structure-activity relationships of hormones and enzymes. For example, the synthesis of the C-terminal pentadecapeptide of beta-MSH exhibited higher MSH activity than the parent hormone, highlighting the significance of peptide synthesis in understanding biological functions (Okada, 2009).

  • Development of Peptide-Based Drugs : Research efforts have also focused on developing specific inhibitors and agonists based on peptide structures. For instance, the synthesis of specific plasmin inhibitors and plasma kallikrein inhibitors showcases the therapeutic potential of peptides in drug development (Okada, 2009).

  • Understanding of Molecular Mechanisms : The structural and functional analysis of peptides provides insights into the molecular mechanisms underlying their biological activities. Studies on peptides similar to this compound contribute to our understanding of how specific sequences and modifications impact peptide interactions and functions within biological systems.

  • Novel Therapeutic Applications : Peptides, due to their specificity and efficacy, are being explored as potential candidates for the treatment of various diseases, including metabolic disorders, cancer, and infectious diseases. The research into peptide chemistry and biology paves the way for the development of novel peptide-based therapeutics with improved pharmacological profiles.

Mechanism of Action

Target of Action

Ac-Val-Tyr-Leu-Lys-Ala-SBzl is a compound derived from a peptide called enkephalin. Enkephalin is an endogenous opioid peptide involved in the regulation of pain perception. This compound is also known as Ac-VYLKA-thiobenzyl ester and is used as a KSHV protease substrate for the development of a high throughput colorimetric assay for inhibitor screening .

Properties

IUPAC Name

S-benzyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H56N6O7S/c1-23(2)20-31(43-36(49)32(21-27-15-17-29(46)18-16-27)44-37(50)33(24(3)4)41-26(6)45)35(48)42-30(14-10-11-19-39)34(47)40-25(5)38(51)52-22-28-12-8-7-9-13-28/h7-9,12-13,15-18,23-25,30-33,46H,10-11,14,19-22,39H2,1-6H3,(H,40,47)(H,41,45)(H,42,48)(H,43,49)(H,44,50)/t25-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWVTOCPBXNJLB-FBUQYSLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)SCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)SCC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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